

A Technical Guide to Mecoprop-d6 for Analytical Applications

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Compound of Interest

Compound Name: Mecoprop-d6

Cat. No.: B589835

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This in-depth technical guide provides essential information on **Mecoprop-d6**, a deuterated internal standard critical for the accurate quantification of the herbicide Mecoprop in various matrices. This document outlines commercial sources, key specifications, and a detailed experimental protocol for its use in isotope dilution mass spectrometry.

Introduction to Mecoprop-d6

Mecoprop-d6 is a stable isotope-labeled form of Mecoprop, a widely used phenoxy herbicide. In analytical chemistry, particularly for environmental and food safety testing, deuterated standards like **Mecoprop-d6** are indispensable for the isotope dilution method. This technique offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. **Mecoprop-d6**, with the CAS Number 1705649-54-2, has a molecular formula of $C_{10}H_5D_6ClO_3$ and a molecular weight of approximately 220.68 g/mol.

Commercial Suppliers and Specifications

Several chemical suppliers provide **Mecoprop-d6**, typically as an analytical standard. While specific quantitative data such as chemical purity and isotopic enrichment are lot-dependent and detailed in the Certificate of Analysis (CoA) provided by the supplier, the following table summarizes the key information for prominent commercial sources. Researchers are advised to consult the supplier's CoA for precise specifications.

Supplier	Product Name/Grade	CAS Number	Molecular Formula	Notes
Sigma-Aldrich	Mecoprop-(4-chloro-2-methylphenoxy-d6) PESTANAL®, analytical standard	1705649-54-2	C ₁₀ D ₆ H ₅ ClO ₃	Sold as a neat solid. Purity is typically high, suitable for use as a reference material. Isotopic enrichment is not specified without a CoA but is expected to be high for an analytical standard.
Pharmaffiliates	Mecoprop-d6	1705649-54-2	C ₁₀ H ₅ D ₆ ClO ₃	Offered as a stable isotope-labeled compound for research purposes. ^[1] Available as a solid, with storage recommended at 2-8°C. ^[1]
CymitQuimica	Mecoprop-d6	1705649-54-2	C ₁₀ H ₅ D ₆ ClO ₃	Marketed under the TRC brand, this product is intended for laboratory use as a labeled Mecoprop. ^[2]

Experimental Protocol: Quantification of Mecoprop in Water Samples by Isotope Dilution LC-MS/MS

This section provides a detailed methodology for the determination of Mecoprop in water samples using **Mecoprop-d6** as an internal standard. This protocol is a composite based on established methods for phenoxy herbicide analysis.^{[3][4]}

Materials and Reagents

- Mecoprop analytical standard
- **Mecoprop-d6** internal standard
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Reagent water (Type I)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Standard laboratory glassware and equipment

Preparation of Standards

- Stock Solutions (100 µg/mL): Accurately weigh and dissolve Mecoprop and **Mecoprop-d6** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Mecoprop stock solution with a suitable solvent (e.g., 90:10 water:acetonitrile).
- Internal Standard Spiking Solution: Prepare a working solution of **Mecoprop-d6** at a concentration appropriate for spiking all samples and calibration standards.

Sample Preparation and Extraction

- **Sample Collection:** Collect water samples in clean, appropriate containers.
- **Fortification:** To a known volume of the water sample (e.g., 100 mL), add a precise volume of the **Mecoprop-d6** internal standard spiking solution.
- **Acidification:** Acidify the sample to a pH of approximately 2-3 with formic acid to ensure Mecoprop is in its protonated form.
- **Solid Phase Extraction (SPE):**
 - Condition the SPE cartridge with methanol followed by reagent water.
 - Load the acidified sample onto the SPE cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analyte and internal standard with a suitable solvent, such as acetonitrile.
- **Concentration and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

- **Liquid Chromatography (LC) Conditions:**
 - **Column:** C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
 - **Mobile Phase:** A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - **Flow Rate:** 0.3 mL/min
 - **Injection Volume:** 5 μ L
- **Mass Spectrometry (MS/MS) Conditions:**
 - **Ionization:** Electrospray Ionization (ESI), negative mode.

- Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Mecoprop and **Mecoprop-d6**. The specific transitions should be optimized on the instrument.

Data Analysis and Quantification

- Create a calibration curve by plotting the ratio of the peak area of Mecoprop to the peak area of **Mecoprop-d6** against the concentration of the Mecoprop calibration standards.
- Determine the concentration of Mecoprop in the samples by using the peak area ratio from the sample and the calibration curve.

Logical Workflow for Mecoprop Analysis

The following diagram illustrates the general workflow for the quantification of Mecoprop in an environmental sample using **Mecoprop-d6** as an internal standard.

Caption: Workflow for Mecoprop quantification using a deuterated internal standard.

Signaling Pathway for Accurate Quantification

The underlying principle of using **Mecoprop-d6** relies on the logical pathway of isotope dilution, which ensures accurate quantification by accounting for analyte loss during sample processing.

Caption: Logical pathway of the isotope dilution method for accurate quantification.

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- To cite this document: BenchChem. [A Technical Guide to Mecoprop-d6 for Analytical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589835#commercial-suppliers-of-mecoprop-d6]

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